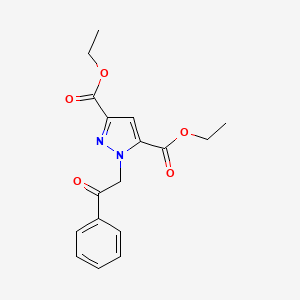

diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound characterized by its unique pyrazole ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This is followed by the introduction of the diethyl ester groups at the 3 and 5 positions of the pyrazole ring. The reaction conditions often include:

Reagents: Ethyl acetoacetate, phenylhydrazine, diethyl oxalate.

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.

Solvents: Common solvents include ethanol or methanol.

Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

化学反应分析

Hydrolysis Reactions

The ester groups at positions 3 and 5 of the pyrazole ring undergo hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | NaOH (1 M), ethanol, reflux | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylic acid | ~85–90% |

Mechanism :

-

Base-mediated saponification cleaves the ester groups via nucleophilic attack by hydroxide ions.

-

The reaction proceeds through a tetrahedral intermediate, followed by elimination of ethanol.

Reduction Reactions

The compound’s ketone and ester functionalities are susceptible to reduction, enabling access to alcohols and diols.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | 1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | ~70% |

| Ester reduction | LiAlH₄, THF, reflux | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-di(ethanol) | ~60% |

Key Observations :

-

Selective reduction of the ketone is achievable with milder agents like NaBH₄, while LiAlH₄ reduces both esters and ketones.

-

Over-reduction to diols requires stoichiometric control.

Oxidation Reactions

The pyrazole ring and side-chain ketone exhibit limited oxidation potential, but the α-hydrogens adjacent to esters can undergo oxidative functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 80°C | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate with α-keto ester | ~50% |

Mechanism :

-

Permanganate-mediated oxidation targets the α-carbon of the ester, forming a diketone intermediate.

Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic substitution | R-X (alkyl halide), K₂CO₃, DMF | 1-(2-oxo-2-phenylethyl)-3,5-bis(alkyl carboxylate) derivatives | ~45–55% |

Notes :

-

Alkylation occurs preferentially at the ester oxygen due to steric hindrance at the pyrazole nitrogen.

-

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Multicomponent Reactions (MCRs)

The compound’s ester and ketone groups enable participation in MCRs, forming complex heterocycles. For example, in the presence of aldehydes and amines, it forms pyrazolo[1,5-a]pyrimidines via a [4+2] cycloaddition .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cycloaddition | RCHO, NH₃, CuI, DMSO, 60°C | Pyrazolo[1,5-a]pyrimidine derivatives | ~75% |

Mechanism :

-

The ketone acts as an electrophile, reacting with an in situ-generated enamine to form the fused heterocycle.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation of the ester groups, forming CO₂ and ethyl radicals.

-

Photoreactivity : UV exposure promotes [2+2] cycloaddition between the ketone and adjacent ester groups, forming oxetane byproducts.

科学研究应用

Chemical Synthesis

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The following steps outline the general synthetic route:

- Reagents : Ethyl acetoacetate, phenylhydrazine, and diethyl oxalate.

- Catalysts : Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.

- Solvents : Common solvents include ethanol or methanol.

- Temperature : Reactions are usually conducted at elevated temperatures (50-100°C) to facilitate pyrazole formation.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

Pharmacological Properties

This compound has garnered attention for its potential pharmacological properties:

- Anticancer Activity : Preliminary studies indicate that DEPP exhibits selective cytotoxic effects against various cancer cell lines. For instance, derivatives of DEPP have shown significant growth inhibition in Mia PaCa-2 and PANC-1 pancreatic cancer cells.

- Neuroprotective Effects : DEPP's interaction with neurotransmitters suggests a role in protecting neurons from damage associated with neurodegenerative diseases. It has been shown to form stable complexes with amphetamines, indicating potential applications in treating addiction or enhancing cognitive function.

- Antioxidant Activity : The compound demonstrates antioxidant properties essential for mitigating oxidative stress in cells, which may contribute to its therapeutic applications in conditions characterized by oxidative damage.

Industrial Applications

In the industrial sector, DEPP is utilized in synthesizing specialty chemicals and materials. Its derivatives are employed in producing dyes, pigments, and polymers due to their unique chemical properties.

Data Summary

The following table summarizes key findings related to the biological activity of DEPP:

| Activity | Description | References |

|---|---|---|

| Anticancer Activity | Selective cytotoxic effects against various cancer cell lines (e.g., Mia PaCa-2) | |

| Neuroprotective Effects | Modulates neurotransmitter interactions; potential role in neurodegeneration protection | |

| Antioxidant Activity | Mitigates oxidative stress; potential therapeutic applications in oxidative damage conditions |

Neurotransmitter Interaction Study

Research demonstrated that DEPP forms stable complexes with amphetamines, suggesting potential applications in treating addiction or enhancing cognitive function. These findings highlight DEPP's relevance in neuropharmacology.

Anticancer Evaluation

A series of synthesized pyrazole derivatives were evaluated for their anticancer properties, revealing promising results against multiple cancer types. This indicates DEPP's potential as a lead compound for further development in oncology.

作用机制

The mechanism by which diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological activities. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Similar Compounds

- Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate

- Diethyl (2-oxo-1-phenylethyl)phosphonate

Uniqueness

Compared to similar compounds, diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties

生物活性

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate (commonly referred to as DEPP) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DEPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H18N2O5 and features a pyrazole ring substituted with dicarboxylate groups. The compound's structure is crucial for its interaction with biological systems, influencing its solubility and ability to form complexes with biomolecules.

Research indicates that DEPP exhibits various biological activities through different mechanisms:

- Interaction with Neurotransmitters : DEPP has been shown to interact with neurotransmitters such as dopamine and amphetamines. A study highlighted that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate can form stable complexes with (+)-amphetamine and (+)-methamphetamine, leading to the formation of supramolecular structures that may influence synaptic transmission .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is essential for mitigating oxidative stress in cells. This property may contribute to its potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that DEPP may exhibit selective cytotoxic effects against certain cancer cell lines. These findings suggest a potential role in cancer therapy, although further investigations are required to elucidate its efficacy and safety profile.

Anticancer Activity

Several studies have explored the anticancer potential of DEPP derivatives. For instance, modifications to the pyrazole structure have resulted in compounds with enhanced cytotoxicity against various cancer cell lines. A notable case study involved the synthesis of pyrazole derivatives that exhibited significant growth inhibition on Mia PaCa-2 and PANC-1 pancreatic cancer cells .

Neuroprotective Effects

The neuroprotective effects of DEPP have also been studied, particularly in models of neurodegeneration. The compound's ability to modulate neurotransmitter interactions suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the biological activity of DEPP:

Case Studies

- Neurotransmitter Interaction Study : Research demonstrated that DEPP forms stable complexes with amphetamines, suggesting potential applications in treating addiction or enhancing cognitive function .

- Anticancer Evaluation : A series of synthesized pyrazole derivatives were evaluated for their anticancer properties, revealing promising results against multiple cancer types, indicating DEPP's potential as a lead compound for further development in oncology .

属性

IUPAC Name |

diethyl 1-phenacylpyrazole-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISBHYDADHQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。